molecular formula C13H11Cl2N3O2S B2648155 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 879936-77-3

5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No. B2648155
CAS RN: 879936-77-3
M. Wt: 344.21
InChI Key: PWMZWOUXSGUXQN-UHFFFAOYSA-N
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Description

5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, also known as CMMP, is a pyrimidine derivative that has gained attention in recent years due to its potential use in scientific research. This compound has shown promising results in various studies, making it an interesting subject for further investigation.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its ability to inhibit various enzymes and signaling pathways. For example, 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been found to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. Additionally, 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. Additionally, 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of using 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. One potential direction is the investigation of its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide for maximum efficacy. Finally, more research is needed to investigate the safety and toxicity of 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide in animal models and humans.

Synthesis Methods

The synthesis of 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves several steps, including the reaction of 2,4-dichloro-5-methoxypyrimidine with potassium thioacetate, followed by the reaction with 3-chloro-4-methoxyaniline and 5-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have potential applications in various scientific research fields, such as cancer treatment and neurodegenerative diseases. In cancer research, 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

5-chloro-N-(3-chloro-4-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2S/c1-20-10-4-3-7(5-8(10)14)17-12(19)11-9(15)6-16-13(18-11)21-2/h3-6H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMZWOUXSGUXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

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